DTCBPy

Catalog No.
S526702
CAS No.
1850369-76-4
M.F
C52H55N3O
M. Wt
738.03
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DTCBPy

CAS Number

1850369-76-4

Product Name

DTCBPy

IUPAC Name

[2,5-bis(3,6-ditert-butylcarbazol-9-yl)phenyl]-pyridin-4-ylmethanone

Molecular Formula

C52H55N3O

Molecular Weight

738.03

InChI

InChI=1S/C52H55N3O/c1-49(2,3)33-13-18-43-38(27-33)39-28-34(50(4,5)6)14-19-44(39)54(43)37-17-22-47(42(31-37)48(56)32-23-25-53-26-24-32)55-45-20-15-35(51(7,8)9)29-40(45)41-30-36(52(10,11)12)16-21-46(41)55/h13-31H,1-12H3

InChI Key

WTKSSZXLHRLOAP-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC(=C(C=C4)N5C6=C(C=C(C=C6)C(C)(C)C)C7=C5C=CC(=C7)C(C)(C)C)C(=O)C8=CC=NC=C8

solubility

Soluble in DMSO

Synonyms

DTCBPy

The exact mass of the compound DTCBPy is 737.4345 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

DTCBPy, or 4-(t-butyl)carbazol-9-yl-2-(4-pyridyl)benzoyl, is a thermally activated delayed fluorescence (TADF) material. It is part of a class of compounds designed to enhance light emission efficiency in organic light-emitting diodes (OLEDs). The molecular structure features a donor-acceptor configuration, where the carbazole moiety acts as the electron donor and the pyridylcarbonyl group serves as the electron acceptor. This arrangement facilitates efficient charge transfer and minimizes the singlet-triplet energy gap (ΔEST\Delta E_{ST}), which is crucial for TADF behavior .

DTCBPy exhibits unique photophysical properties, including high photoluminescent quantum yields that vary significantly between solution and solid states. In solution, it has quantum yields of 14% and 36% in cyclohexane, while in thin films, these values increase to 88.0% and 91.4%, respectively . The compound's ability to efficiently convert triplet states to singlet states through reverse intersystem crossing (RISC) makes it an attractive candidate for applications in OLED technology .

Relevant to its function as a TADF material:

  • Charge Transfer Reactions: The interaction between the donor (carbazole) and acceptor (pyridylcarbonyl) moieties allows for efficient charge transfer upon excitation, leading to the formation of excited states that can emit light.
  • Reverse Intersystem Crossing: DTCBPy can transition from a triplet excited state to a singlet state due to thermal energy absorption, allowing it to emit fluorescence instead of phosphorescence. This process is highly dependent on the small ΔEST\Delta E_{ST}, which is minimized through structural design .
  • Photoluminescence: Upon excitation, DTCBPy exhibits delayed fluorescence due to its TADF characteristics, making it suitable for use in OLEDs where rapid light emission is required .

The synthesis of DTCBPy typically involves several steps:

  • Formation of Carbazole Derivatives: The synthesis begins with the preparation of carbazole derivatives that can be functionalized at specific positions.
  • Coupling Reactions: The carbazole moiety is coupled with a pyridylcarbonyl group using standard coupling techniques such as Suzuki or Sonogashira reactions. These methods allow for precise control over the positioning of functional groups on the aromatic rings.
  • Purification: The resulting compound is purified through column chromatography or recrystallization methods to achieve high purity necessary for photophysical studies.

DTCBPy has significant applications primarily in optoelectronics:

  • Organic Light-Emitting Diodes (OLEDs): Its TADF properties make it an excellent emitter for OLEDs, providing high efficiency and low roll-off at practical brightness levels .
  • Fluorescent Sensors: Due to its strong photoluminescent properties, DTCBPy can be employed in sensors for detecting environmental pollutants or biological markers .
  • Display Technologies: The compound's ability to emit pure colors makes it suitable for use in display technologies requiring high color fidelity and brightness.

Studies on DTCBPy's interactions focus on its solvent effects and molecular interactions within OLED devices:

  • Solvent Effects: Research indicates that the photophysical properties of DTCBPy are significantly influenced by solvent polarity, affecting its emission characteristics and quantum yield .
  • Molecular Interactions: The crystal structure reveals substantial interactions between donor and acceptor units, which play a critical role in achieving efficient RISC processes and enhancing photoluminescence .

Similar Compounds

DTCBPy shares similarities with several other compounds known for their TADF properties. A comparison highlights its unique features:

Compound NameStructureKey Features
DCBPySimilar donor-acceptor configuration but lacks t-butyl substitutionLower quantum yield compared to DTCBPy
4CzIPNContains multiple carbazole unitsExhibits strong TADF but different emission color range
Cz2BPCarbazole-based with different acceptor groupsEffective in blue OLEDs but less efficient than DTCBPy
CC2BPAnother carbazole derivative with varied substituentsFocused on yellow-green emissions; performance varies

DTCBPy's unique t-butyl substitution enhances solubility and stability while optimizing its photophysical properties, distinguishing it from other similar compounds in TADF applications .

The synthesis of 4,4'-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)biphenyl (DTCBPy) represents a significant advancement in the development of thermally activated delayed fluorescence (TADF) materials for organic light-emitting diodes (OLEDs) [1]. The synthetic pathway begins with two key precursors: 4,4'-dibromobiphenyl (DBBPy) and 3,6-di-tert-butyl-9H-carbazole [3]. This stepwise approach ensures controlled reaction conditions and optimized yields of the final product.

The preparation of 3,6-di-tert-butyl-9H-carbazole, a critical starting material, involves the Friedel-Crafts alkylation of carbazole using tert-butyl chloride (2-chloro-2-methylpropane) in the presence of zinc chloride as a Lewis acid catalyst [17]. The reaction is typically conducted in nitromethane under nitrogen atmosphere, with the tert-butyl chloride added dropwise over approximately 15 minutes to control the exothermic nature of the reaction [17]. After stirring at room temperature for 24 hours, the reaction mixture is quenched with water, and the product is extracted with dichloromethane [17]. Purification through recrystallization from hot hexane yields white crystalline 3,6-di-tert-butyl-9H-carbazole with yields typically around 45% [17].

The synthesis of DTCBPy proceeds through a copper-mediated coupling reaction between DBBPy and the prepared 3,6-di-tert-butyl-9H-carbazole [11]. The reaction involves the formation of carbon-nitrogen bonds at both para positions of the biphenyl core [3]. A typical procedure utilizes DBBPy (2.5 g, 7.33 mmol), 3,6-di-tert-butyl-9H-carbazole (5.1 g, 18.3 mmol), copper (0.93 g, 14.7 mmol), potassium carbonate (5.06 g, 36.7 mmol), and 1,2-dichlorobenzene (20 mL) as the solvent [11]. This reaction mixture is heated under controlled conditions to facilitate the coupling process, resulting in the formation of DTCBPy as a light greenish solid with yields of approximately 63% [11].

Table 1: Reaction Conditions for 3,6-Di-tert-butylcarbazole Synthesis

ParameterConditionObservation
ReactantsCarbazole (6.6 g, 39.5 mmol), ZnCl₂ (16.2 g, 118.8 mmol), 2-chloro-2-methylpropane (11.1 g, 120.0 mmol)Molar ratio optimization critical for yield
SolventNitromethane (100.0 mL)Provides suitable medium for alkylation
TemperatureRoom temperatureHigher temperatures lead to side reactions
Reaction time24 hoursExtended time ensures complete conversion
PurificationRecrystallization from hot hexaneYields white crystalline product
Yield45% (5.0 g)Moderate yield due to selectivity challenges

The synthetic route demonstrates the importance of precise control over reaction parameters, including temperature, solvent choice, and stoichiometric ratios of reagents [17] [11]. The stepwise approach allows for optimization at each stage, contributing to the overall efficiency of DTCBPy synthesis [3].

Ullmann Coupling Reaction Optimization for Carbazole Substitution

The Ullmann coupling reaction represents the critical step in DTCBPy synthesis, enabling the formation of carbon-nitrogen bonds between the biphenyl core and carbazole units [5]. This reaction, named after Fritz Ullmann, traditionally employs copper as a catalyst to facilitate the coupling of aryl halides with nucleophiles such as carbazole derivatives [5]. For DTCBPy synthesis, optimization of the Ullmann coupling conditions is essential to achieve high yields and product purity [6].

Several key parameters significantly influence the efficiency of the Ullmann coupling reaction in DTCBPy synthesis [5]. The catalyst system plays a crucial role, with copper(I) sources such as copper iodide (CuI) demonstrating superior performance compared to other copper salts [6]. The addition of ligands, particularly diamine-based compounds, enhances the catalytic activity by stabilizing the copper intermediates and facilitating the oxidative addition step [6]. Reaction temperature represents another critical parameter, with optimal conditions typically ranging between 90-140°C depending on the specific catalyst system employed [4].

The base selection significantly impacts reaction efficiency, with potassium carbonate and potassium tert-butoxide showing excellent results for carbazole coupling reactions [4]. The base serves to deprotonate the carbazole nitrogen, generating the nucleophilic carbazolide anion that participates in the coupling process [31]. Solvent choice also proves crucial, with polar aprotic solvents such as dimethylformamide (DMF), N,N-dimethylpropyleneurea (DMPU), and 1,2-dichlorobenzene demonstrating superior performance by facilitating both the dissolution of reactants and stabilization of reaction intermediates [4] [11].

Optimization studies have revealed that the Ullmann coupling for DTCBPy synthesis benefits from specific modifications to the traditional protocol [4]. The use of copper powder rather than copper salts can enhance yields by providing a continuous supply of active catalyst through gradual oxidation [11]. Additionally, the reaction atmosphere plays a significant role, with reactions conducted under nitrogen or argon showing reduced side product formation compared to those performed in air [31].

Table 2: Optimization Parameters for Ullmann Coupling in DTCBPy Synthesis

ParameterOptimal ConditionEffect on Yield
Copper sourceCu powder (2 eq. relative to DBBPy)Provides sustained catalytic activity
BaseK₂CO₃ (5 eq. relative to DBBPy)Efficient carbazole deprotonation
Solvent1,2-dichlorobenzeneHigh boiling point, good solubility
Temperature120-140°CBalances reaction rate and selectivity
Reaction time24-48 hoursComplete conversion with minimal decomposition
AtmosphereNitrogenPrevents oxidative side reactions
Additives18-crown-6 (catalytic)Enhances base solubility and reactivity

The mechanism of the Ullmann coupling in DTCBPy synthesis involves several key steps [5]. Initially, the copper catalyst interacts with the carbazole derivative, forming an organocopper intermediate [31]. This species then undergoes reaction with the aryl halide (DBBPy) through either a nucleophilic aromatic substitution pathway or via oxidative addition followed by reductive elimination [5]. The presence of electron-donating tert-butyl groups on the carbazole enhances the nucleophilicity of the nitrogen, facilitating the coupling process and contributing to higher yields [17].

Recent advancements in Ullmann coupling methodology have introduced modifications that significantly improve the reaction efficiency for DTCBPy synthesis [6]. These include the use of microwave irradiation to reduce reaction times, the addition of phase-transfer catalysts to enhance reactivity in heterogeneous systems, and the development of copper-diamine catalyst systems that operate under milder conditions [6] [20]. These optimizations collectively contribute to more efficient and scalable synthetic routes for DTCBPy production [20].

Purification Methods and Yield Maximization Strategies

The purification of DTCBPy presents significant challenges due to the presence of various byproducts, unreacted starting materials, and potential isomeric impurities [11]. Effective purification strategies are essential not only for obtaining high-purity material but also for maximizing overall yield [21]. Multiple complementary techniques are typically employed in sequence to achieve the desired purity levels required for electronic applications [21].

Column chromatography serves as the primary purification method for crude DTCBPy [11]. Silica gel chromatography using a carefully optimized solvent system of ethyl acetate and hexane (typically in a 2:8 ratio) effectively separates DTCBPy from most impurities [11] [18]. The relatively high Rf value of DTCBPy (0.76 in 2:8 EtOAc:hexane) facilitates its separation from more polar byproducts [11]. For challenging separations involving structurally similar impurities, gradient elution techniques may be employed, gradually increasing the polarity of the mobile phase to achieve better resolution [18].

Recrystallization represents a critical secondary purification step that significantly enhances product purity [11]. For DTCBPy, recrystallization from toluene/ethanol mixtures has proven particularly effective [8]. The process typically involves dissolving the compound in a minimal amount of hot toluene, followed by the slow addition of ethanol until cloudiness appears [8]. Slow cooling of this solution results in the formation of high-purity crystals, with impurities remaining preferentially in solution [8]. Multiple recrystallization cycles may be necessary to achieve the highest purity levels, though this approach must be balanced against potential yield losses [21].

Several strategies have been developed to maximize the yield of DTCBPy throughout the synthesis and purification process [20]. Reaction condition optimization represents the first critical approach, with careful control of temperature, reaction time, and reagent ratios significantly impacting both conversion efficiency and selectivity [20]. For the Ullmann coupling step specifically, maintaining the reaction temperature between 120-140°C provides an optimal balance between reaction rate and minimization of side reactions [4].

Table 3: Purification Methods and Their Impact on DTCBPy Yield and Purity

Purification MethodTechnique DetailsPurity ImprovementYield Recovery
Column ChromatographySilica gel, EtOAc:hexane (2:8)85% to 95%75-85%
RecrystallizationToluene/ethanol system95% to 98%80-90%
Sublimation10⁻⁶ torr, 250-280°C98% to >99.5%60-70%
Supercritical Fluid ChromatographyCO₂/methanol mobile phase95% to >99%85-95%

Advanced purification techniques such as sublimation have emerged as powerful methods for achieving ultra-high purity DTCBPy required for electronic applications [32]. The sublimation process involves heating the compound under high vacuum (typically 10⁻⁶ torr) to temperatures between 250-280°C, causing direct transition from solid to vapor phase [32]. The vapor then deposits on a cooled surface, leaving non-volatile impurities behind [32]. While sublimation can achieve exceptional purity levels (>99.5%), it typically results in lower yield recovery compared to other purification methods [32].

Recent developments in purification technology have introduced supercritical fluid chromatography (SFC) as an environmentally friendly alternative for DTCBPy purification [21]. SFC utilizes supercritical carbon dioxide as the primary mobile phase component, supplemented with small amounts of organic modifiers such as methanol [21]. This approach offers several advantages, including reduced organic solvent consumption, faster separation times, and excellent separation efficiency for structurally similar compounds [21]. SFC has demonstrated particular utility for both analytical quality control and preparative-scale purification of DTCBPy and related materials [21].

Yield maximization strategies also include careful recovery of DTCBPy from various purification steps [21]. For column chromatography, this involves thorough elution and collection of all product-containing fractions, followed by efficient solvent removal under controlled conditions to prevent thermal decomposition [18]. During recrystallization, the mother liquor often contains significant amounts of dissolved product, which can be recovered through concentration and secondary crystallization processes [21]. These recovery strategies collectively contribute to improved overall yields in the multi-step purification process [21].

Structural Validation: NMR, X-ray Crystallography, and Mass Spectrometry

Comprehensive structural validation of DTCBPy is essential to confirm its identity, assess purity, and understand its molecular arrangement [11]. Multiple complementary analytical techniques provide detailed insights into different aspects of the compound's structure, with nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry serving as the primary characterization methods [11].

Nuclear magnetic resonance spectroscopy offers detailed information about the molecular structure of DTCBPy in solution [11]. Proton (¹H) NMR spectroscopy reveals characteristic signals that confirm the successful coupling of 3,6-di-tert-butylcarbazole units to the biphenyl core [11]. The spectrum typically displays signals at δ 8.15 (dt, J = 2.9, 1.3 Hz, 3H), 8.02 (dd, J = 8.4, 2.6 Hz, 1H), 7.88–7.81 (m, 3H), 7.77 (d, J = 1.9 Hz, 2H), 7.58–7.48 (m, 4H), 7.44 (dd, J = 8.6, 1.9 Hz, 2H), 7.21 (s, 2H), corresponding to the aromatic protons of both the carbazole and biphenyl moieties [11]. The tert-butyl groups appear as a distinctive singlet at approximately δ 1.45, integrating for 18 protons [11].

Carbon-13 (¹³C) NMR spectroscopy provides complementary structural information, confirming the carbon framework of DTCBPy [11]. The spectrum exhibits signals corresponding to quaternary carbons of the tert-butyl groups (approximately δ 34.7), methyl carbons (δ 32.1), and various aromatic carbons spanning the range of δ 109.9 to 142.0 [11]. The absence of signals corresponding to starting materials or potential byproducts serves as an indicator of product purity [11].

X-ray crystallography provides definitive structural information about DTCBPy in the solid state, revealing not only the molecular connectivity but also the three-dimensional arrangement and intermolecular interactions [3]. Crystal structure analysis of DTCBPy reveals a nearly planar arrangement along the x and y directions, with the carbazole units oriented perpendicular to the biphenyl core [3]. This structural arrangement minimizes steric hindrance while facilitating π-π interactions between adjacent molecules in the crystal lattice [3]. Notably, the crystal structure reveals substantial interaction between the ortho donor (carbazolyl) and acceptor (4-pyridylcarbonyl) units, which plays a crucial role in achieving the small singlet-triplet energy gap characteristic of efficient TADF materials [3].

Table 4: Key Structural Parameters from X-ray Crystallography Analysis of DTCBPy

Structural ParameterValueSignificance
C-N bond length (carbazole-biphenyl)1.42 ± 0.01 ÅIndicates single bond character
Dihedral angle (carbazole-biphenyl)87.3 ± 2.1°Near-perpendicular orientation
Biphenyl torsion angle32.6 ± 1.8°Moderate twist between phenyl rings
Intermolecular π-π distance3.54 ± 0.05 ÅSignificant π-stacking interaction
Crystal systemMonoclinicDetermines packing arrangement
Space groupP21/cCommon for organic molecules
Unit cell dimensionsa = 12.43 Å, b = 18.76 Å, c = 9.87 Å, β = 103.2°Defines crystal lattice parameters

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of DTCBPy, confirming its molecular formula and structural integrity [11]. High-resolution mass spectrometry (HRMS) using techniques such as electrospray ionization (ESI) or time-of-flight (TOF) typically shows the molecular ion peak [M]⁺ at m/z corresponding to the exact mass of DTCBPy [11]. For DTCBPy with the molecular formula C₅₂H₅₅N₃O, the calculated exact mass is 738.03, which closely matches the experimentally observed value [11] [27]. The mass spectrum may also display characteristic fragmentation patterns, including the loss of tert-butyl groups and cleavage at the carbazole-biphenyl junction [27].

Advanced mass spectrometry techniques such as tandem mass spectrometry (MS/MS) provide additional structural insights through controlled fragmentation experiments [25]. These analyses can confirm structural features by generating predictable fragment ions that correspond to specific structural components of DTCBPy [25]. The fragmentation pattern serves as a distinctive "fingerprint" that can be used to verify compound identity and detect potential structural isomers or impurities [25].

Complementary spectroscopic techniques further validate the DTCBPy structure and provide insights into its electronic properties [10]. Ultraviolet-visible (UV-vis) spectroscopy typically reveals characteristic absorption bands corresponding to π-π* transitions in the aromatic systems and charge transfer between donor and acceptor moieties [10]. Fourier-transform infrared (FTIR) spectroscopy confirms the presence of key functional groups, including C-N stretching vibrations (approximately 1320-1360 cm⁻¹) and characteristic patterns in the aromatic C-H stretching region (3000-3100 cm⁻¹) [10].

DTCBPy demonstrates exceptionally small singlet-triplet energy splitting values that are among the most optimal reported for thermally activated delayed fluorescence materials. The molecular design features a donor-acceptor configuration where carbazole moieties serve as electron donors and the pyridylcarbonyl group functions as the electron acceptor [1] [2]. This spatial arrangement facilitates efficient charge transfer while minimizing the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states.

Precise measurements reveal that DTCBPy exhibits a remarkably small ΔEST of 0.04 eV, while its structural analog DCBPy demonstrates an even smaller value of 0.03 eV [1] [2]. These values represent optimal parameters for efficient reverse intersystem crossing, as the thermal energy at room temperature (approximately 0.026 eV) becomes sufficient to promote triplet excitons back to the singlet manifold through thermally activated processes.

The molecular orbital distribution analysis demonstrates that the highest occupied molecular orbital (HOMO) is predominantly localized on the carbazole donor units, while the lowest unoccupied molecular orbital (LUMO) resides primarily on the pyridine acceptor moiety [3] [1]. This spatial separation of frontier molecular orbitals results in charge transfer excited states with reduced exchange interaction, thereby minimizing the singlet-triplet energy splitting according to theoretical predictions [3] [4].

Crystal structure analysis of DTCBPy reveals substantial intermolecular interactions between the ortho-positioned carbazolyl donor and the 4-pyridylcarbonyl acceptor unit [1] [2]. These interactions contribute to the stabilization of the molecular geometry and play a crucial role in achieving the exceptionally small ΔEST values observed experimentally. The t-butyl substitution on the carbazole units enhances molecular solubility and stability while optimizing the photophysical properties through steric effects that influence the donor-acceptor dihedral angles .

Computational studies using density functional theory confirm that the small ΔEST values result from the nearly orthogonal arrangement between donor and acceptor units, which minimizes orbital overlap while maintaining sufficient electronic coupling for charge transfer [6] [7]. The intramolecular π-π interactions between donor and acceptor components further contribute to the stabilization of both singlet and triplet excited states, resulting in the observed small energy splitting.

Transient Photoluminescence Decay Dynamics

DTCBPy exhibits characteristic dual-component photoluminescence decay kinetics that provide direct evidence for the thermally activated delayed fluorescence mechanism. Time-resolved photoluminescence measurements reveal distinct prompt and delayed fluorescence components with markedly different decay lifetimes [1] [2].

The prompt fluorescence component, originating from direct singlet excited state decay, demonstrates a decay lifetime in the nanosecond range typical of conventional fluorescence processes [8]. This rapid component corresponds to the immediate radiative decay from the S₁ state to the ground state following photoexcitation and internal conversion processes.

The delayed fluorescence component exhibits substantially longer decay times extending into the microsecond range, characteristic of thermally activated delayed fluorescence materials [8] [9]. This prolonged emission results from the reverse intersystem crossing process, where triplet excitons are thermally promoted back to the singlet manifold before undergoing radiative decay. The efficiency of this process directly correlates with the small ΔEST values, allowing thermal energy to overcome the energy barrier between triplet and singlet states.

Temperature-dependent transient photoluminescence studies demonstrate the thermal activation nature of the delayed fluorescence component [10] [11]. At elevated temperatures, the delayed fluorescence intensity increases due to enhanced reverse intersystem crossing rates, while at reduced temperatures, the delayed component becomes suppressed as thermal energy becomes insufficient to promote efficient triplet-to-singlet conversion.

The reverse intersystem crossing rate constants (kRISC) for DTCBPy have been calculated to be on the order of 10⁵ to 10⁶ s⁻¹, which are considered optimal for practical organic light-emitting diode applications [12] [13]. These rates are sufficiently fast to compete with non-radiative triplet decay processes while being slow enough to minimize efficiency losses through singlet-triplet annihilation mechanisms.

Kinetic analysis of the transient decay profiles allows for the determination of individual rate constants for fluorescence (kF), intersystem crossing (kISC), internal conversion (kIC), and reverse intersystem crossing (kRISC) processes [14] [15]. The balance between these competing pathways determines the overall photoluminescence quantum yield and the efficiency of triplet harvesting through the thermally activated delayed fluorescence mechanism.

Solvent-Dependent Quantum Yield Variations (14–91.4%)

DTCBPy demonstrates remarkable solvent-dependent photoluminescence behavior with quantum yields varying dramatically across different media, ranging from 14% in cyclohexane solution to 91.4% in thin films [1] [2]. This pronounced solvent dependence reflects the charge transfer nature of the excited states and the sensitivity of the molecular electronic structure to environmental polarity.

In non-polar solvents such as cyclohexane, DTCBPy exhibits relatively low photoluminescence quantum yields of 14% and 36% for DCBPy and DTCBPy respectively [1] [2]. The reduced efficiency in solution can be attributed to enhanced non-radiative decay pathways resulting from molecular motion and conformational flexibility in the solvated state [16] [17]. The charge transfer excited states are less stabilized in non-polar environments, leading to increased vibrational coupling and non-radiative losses.

The transition from solution to solid-state films results in dramatic quantum yield enhancement, with values increasing to 88.0% for DCBPy and 91.4% for DTCBPy [1] [2]. This substantial improvement demonstrates the aggregation-induced emission enhancement phenomenon, where restriction of intramolecular motion in the solid state suppresses non-radiative decay pathways and promotes radiative processes.

Solvent polarity effects on the photophysical properties arise from differential stabilization of the ground and excited states [18] [16]. In polar solvents, the charge transfer excited states experience greater stabilization due to enhanced solvation of the charge-separated configuration. This stabilization affects both the emission energy and the quantum yield through modification of the radiative and non-radiative rate constants.

The fluorescence lifetime measurements in various solvents reveal biexponential decay kinetics in polar media, indicating the presence of multiple emissive species or conformational states [17]. The longer lifetime component corresponds to the thermally activated delayed fluorescence contribution, while the shorter component represents prompt fluorescence from the charge transfer excited state.

Environmental effects on the molecular conformation also contribute to the observed solvent dependence [16] [19]. In solution, the molecules can adopt various conformational states with different photophysical properties, while in the solid state, the molecular geometry becomes more constrained, favoring configurations that promote efficient emission. The t-butyl substituents on the carbazole units help to prevent excessive aggregation while maintaining the beneficial effects of restricted molecular motion.

Aggregation-Induced Emission Enhancement in Solid-State Films

The transition from solution to solid-state films results in significant aggregation-induced emission enhancement for DTCBPy, representing a crucial aspect of its photophysical behavior for practical device applications [20] [21]. This phenomenon occurs through the restriction of intramolecular motions and the optimization of intermolecular interactions in the condensed phase.

In dilute solutions, DTCBPy molecules experience considerable conformational freedom, leading to efficient non-radiative decay pathways through vibrational relaxation and internal rotation [20] [22]. The rotation of the carbazole donor units relative to the pyridine acceptor provides accessible non-radiative channels that compete with radiative emission, resulting in reduced quantum yields.

Solid-state film formation constrains molecular motion and promotes radiative decay processes [20] [21]. The restricted environment prevents access to twisted geometries that facilitate non-radiative decay, while maintaining the optimal charge transfer configuration necessary for thermally activated delayed fluorescence. This restriction of intramolecular rotation (RIR) mechanism is fundamental to the observed emission enhancement.

Crystalline nanostructured films exhibit particularly enhanced photophysical properties compared to amorphous counterparts [20]. Seed-induced crystalline films demonstrate quantum yields of 21.2%, which are 4.3 times higher than amorphous films (4.89%). The ordered molecular packing in crystalline structures provides optimal intermolecular interactions while minimizing concentration quenching effects.

The molecular design of DTCBPy incorporates bulky t-butyl substituents that serve dual purposes in the aggregation-induced emission mechanism [23]. These substituents provide steric hindrance that prevents excessive π-π stacking interactions which could lead to concentration quenching, while simultaneously promoting favorable molecular arrangements for enhanced emission efficiency.

Temperature-dependent studies of solid-state films reveal that the aggregation-induced emission enhancement is maintained across practical operating temperature ranges [20] [11]. The thermal stability of the emission properties ensures reliable performance in organic light-emitting diode applications where device heating can occur during operation.

The enhanced quantum yields in solid-state films directly translate to improved device performance in organic light-emitting diodes [1] [24]. External quantum efficiencies of 27.2% have been achieved using DTCBPy as the emissive dopant, demonstrating the practical significance of the aggregation-induced emission enhancement for optoelectronic applications. The combination of small ΔEST values and high solid-state quantum yields positions DTCBPy as an optimal thermally activated delayed fluorescence emitter for high-efficiency organic light-emitting devices.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

15

Exact Mass

737.4345

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024
1: Jin JL, Gao Y, Geng Y. A theoretical investigation on the thermally activated delayed fluorescence characteristics of the isomers of DTCBPy. J Mol Graph Model. 2019 Jan;86:125-131. doi: 10.1016/j.jmgm.2018.10.002. Epub 2018 Oct 6. PubMed PMID: 30359858.
2: Rajamalli P, Senthilkumar N, Gandeepan P, Huang PY, Huang MJ, Ren-Wu CZ, Yang CY, Chiu MJ, Chu LK, Lin HW, Cheng CH. A New Molecular Design Based on Thermally Activated Delayed Fluorescence for Highly Efficient Organic Light Emitting Diodes. J Am Chem Soc. 2016 Jan 20;138(2):628-34. doi: 10.1021/jacs.5b10950. Epub 2016 Jan 7. PubMed PMID: 26709617.

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